molecular formula C12H10BrNO B14033862 [4-(5-Bromopyridin-2-yl)phenyl]methanol

[4-(5-Bromopyridin-2-yl)phenyl]methanol

Cat. No.: B14033862
M. Wt: 264.12 g/mol
InChI Key: BQHZJZSGHMVYBV-UHFFFAOYSA-N
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Description

[4-(5-Bromopyridin-2-yl)phenyl]methanol is a high-purity small molecule of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol , this compound features a biphenyl core that links a brominated pyridine ring to a benzylic alcohol group. This structure makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as an excellent leaving group. The benzylic alcohol functionality can also be further functionalized, allowing researchers to create a diverse array of more complex molecular architectures. Compounds containing the 5-bromopyridinyl moiety have been investigated as key intermediates in the development of potential therapeutic agents, with research indicating activity against viral targets . This reagent is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

[4-(5-bromopyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2

InChI Key

BQHZJZSGHMVYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 5 Bromopyridin 2 Yl Phenyl Methanol and Its Congeners

Strategies for Constructing the Pyridylphenylmethanol Skeleton

The core structure of [4-(5-Bromopyridin-2-yl)phenyl]methanol is a biaryl system, where a pyridine (B92270) ring is connected to a phenyl ring. The construction of this aryl-aryl bond is a key step in its synthesis. Various palladium-catalyzed cross-coupling reactions are the most common and effective methods to achieve this.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a versatile method for synthesizing biaryl compounds due to its tolerance of a wide range of functional groups and generally good yields. nih.gov

In the context of synthesizing this compound, a common approach involves the coupling of a pyridine derivative with a phenyl derivative. For instance, 5-bromo-2-iodopyridine (B1269129) can be coupled with (4-(hydroxymethyl)phenyl)boronic acid. Alternatively, 2-bromo-5-chloropyridine (B189627) can be reacted with (4-(hydroxymethyl)phenyl)boronic acid. The choice of catalyst and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ are frequently employed. nih.govnih.gov The reaction is typically carried out in a solvent mixture, such as toluene/ethanol, in the presence of a base like sodium carbonate. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Pyridylphenyl Structures

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield (%)
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole High
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 - - 4,4'-Difluorobiphenyl >90%

Negishi and Stille Coupling Applications in Related Systems

The Negishi and Stille coupling reactions are also prominent palladium-catalyzed methods for forming C-C bonds. bohrium.com The Negishi reaction utilizes organozinc reagents, while the Stille reaction employs organotin compounds. bohrium.comnih.gov

The Negishi coupling is known for its tolerance of a wide array of functional groups, including aldehydes, ketones, and esters. bohrium.com This makes it a suitable method for synthesizing complex molecules. For example, arylzinc reagents can be coupled with aryl halides or triflates to form biaryl compounds. bohrium.com

The Stille reaction is highly versatile and can proceed under neutral conditions. bohrium.comlibretexts.org It involves the reaction of an organostannane with an organic halide or pseudohalide. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. bohrium.com Despite this, it has been successfully applied in the synthesis of various biaryls and heterobiaryls. bohrium.com The mechanism of the Stille coupling involves oxidative addition, transmetalation, and reductive elimination steps around the palladium catalyst. researchgate.net

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed C-C cross-coupling reactions, a category that includes the Suzuki-Miyaura, Negishi, and Stille reactions, are fundamental in modern organic synthesis for the creation of biaryl structures. organic-chemistry.orgacs.org These reactions were the subject of the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Negishi, and Heck. acs.org The general mechanism for these reactions involves a catalytic cycle with a palladium complex. This cycle typically includes an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by a transmetalation with an organometallic reagent, and finally a reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

The choice of the specific cross-coupling reaction often depends on the functional groups present in the substrates and the availability of the starting materials. For instance, the Suzuki-Miyaura reaction is often favored due to the lower toxicity and stability of boronic acids. youtube.com

Formation of Aryl-Alcohol Derivatives via Dehydrative Coupling

Dehydrative coupling reactions represent a more atom-economical approach to C-C bond formation, as they typically generate water as the only byproduct. rsc.org These reactions can be used to couple alcohols with other organic molecules. For example, a dehydrative cross-coupling of allylic alcohols with terminal alkynes has been developed using a Pd/Ca catalytic system. lookchem.com While not a direct synthesis of the pyridylphenylmethanol skeleton, this methodology showcases the potential for forming C-C bonds through the activation of C-OH groups. lookchem.com Another example is the TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols, which allows for the alkylation of phenols using secondary and tertiary benzylic alcohols as alkylating agents. rsc.org

Functional Group Interconversions for Precursor Synthesis

In many synthetic routes, the desired functional groups are introduced or modified after the core skeleton has been constructed. For the synthesis of this compound, the final step often involves the reduction of a carbonyl group to the benzylic alcohol.

Reduction of Carbonyl Precursors to the Benzylic Alcohol Moiety

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. libretexts.org For the synthesis of this compound, the precursor is often the corresponding aldehyde, 4-(5-Bromopyridin-2-yl)benzaldehyde. This aldehyde can be readily reduced to the target benzylic alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce esters, carboxylic acids, or amides. libretexts.orglibretexts.org The reduction of an aldehyde with NaBH₄ is usually carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org For example, benzaldehyde (B42025) can be reduced to benzyl (B1604629) alcohol using NaBH₄ in methanol. libretexts.org

In cases where a stronger reducing agent is required, or for the reduction of esters and carboxylic acids to primary alcohols, LiAlH₄ is used. libretexts.orglibretexts.org However, for the selective reduction of an aldehyde in the presence of other reducible functional groups, NaBH₄ is generally the reagent of choice.

Table 2: Reduction of Carbonyl Compounds to Alcohols

Carbonyl Compound Reducing Agent Product
Aldehyde NaBH₄ or LiAlH₄ Primary Alcohol
Ketone NaBH₄ or LiAlH₄ Secondary Alcohol
Carboxylic Acid LiAlH₄ Primary Alcohol

The reduction of a benzylic alcohol can be further extended to the corresponding alkane using hydriodic acid in a biphasic reaction medium. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by reduction of the resulting alkyl iodide. beilstein-journals.orgnih.gov

Selective Bromination and Halogenation of Pyridine Rings

The synthesis of this compound fundamentally relies on the precise installation of a bromine atom at the C5 position of the pyridine ring. The selective halogenation of pyridine rings is a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. researchgate.netacs.org However, several strategies have been developed to achieve regioselective halogenation. researchgate.net

Direct electrophilic bromination of pyridine itself is difficult and often requires harsh conditions, such as the use of fuming sulfuric acid, leading to a mixture of products. nih.gov More sophisticated methods have been developed to control the regioselectivity. One common approach involves the activation of the pyridine ring. For instance, the formation of pyridine N-oxides enhances the electron density of the ring, facilitating electrophilic attack. Subsequent nitration can occur selectively at the 4-position, followed by nucleophilic substitution with a halide and deoxygenation. nih.gov

For achieving substitution at the 3- or 5-position (meta-positions), a ring-opening and ring-closing strategy has been developed. researchgate.net This method transforms the pyridine into a more reactive acyclic dienamine intermediate, known as a Zincke imine, which can undergo highly regioselective halogenation under mild conditions with reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.net Interestingly, for 2-aryl pyridines, this method shows divergent regioselectivity for chlorination and bromination; chlorination tends to occur at the 3-position, while bromination favors the 5-position. researchgate.net This selectivity is attributed to kinetic versus thermodynamic control, where the weaker carbon-bromine bond allows for a reversible reaction leading to the more stable 5-bromo product. researchgate.net

Another innovative strategy employs designed phosphine (B1218219) reagents. acs.orgnih.govresearchgate.net In this method, a phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This group can then be displaced by a halide nucleophile in what is proposed to be an SNAr-type pathway. acs.orgnih.gov This technique is particularly valuable for its ability to functionalize a wide range of unactivated pyridines and its applicability to the late-stage halogenation of complex molecules. nih.govresearchgate.net

Table 1: Comparison of Selective Pyridine Halogenation Methods

Method Position Selectivity Reagents/Conditions Key Features
N-Oxide Activation Primarily C4 N-oxidation, Nitration, Nucleophilic Halogenation, Reduction Well-established, multi-step process. nih.gov
Zincke Imine Intermediates C3 or C5 Ring-opening, N-halosuccinimides, Ring-closing Mild conditions, divergent selectivity for different halogens. researchgate.net
Designed Phosphine Reagents Primarily C4 Heterocyclic phosphines, Halide nucleophiles Functionalizes unactivated pyridines, suitable for late-stage modification. acs.orgnih.gov

| Direct Electrophilic Halogenation | Mixture of products | Fuming H₂SO₄, Lewis acids | Harsh conditions, often lacks selectivity. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. researchgate.netmdpi.com The twelve principles of green chemistry provide a framework for this endeavor, encouraging practices such as waste prevention, maximizing atom economy, and using less hazardous chemicals. nih.govfirp-ula.org

Key green chemistry approaches applicable to the synthesis of this target molecule include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. nih.gov The synthesis of aryl(pyridyl)methanols heavily relies on palladium or nickel-catalyzed cross-coupling reactions, which aligns with this principle. nih.govrsc.org These catalytic methods avoid the large quantities of waste associated with older, stoichiometric coupling methods.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cross-coupling reactions, such as the Suzuki coupling, which could be used to form the bond between the phenyl and pyridine rings, generally have high atom economy.

Use of Safer Solvents: Many organic reactions utilize hazardous solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or even solvent-free conditions. researchgate.netmdpi.com Research into performing cross-coupling reactions in greener solvents is an active area that can be applied to this synthesis. researchgate.net For example, deep eutectic solvents have been shown to be effective, environmentally friendly media for certain cyclization reactions. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key goal. Microwave-assisted synthesis is another technique that can rapidly heat reactions, often leading to shorter reaction times and reduced energy use compared to conventional heating. mdpi.comresearchgate.net

By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing waste generation, energy consumption, and the use of hazardous materials. mdpi.com

Catalytic Systems for Efficient Synthesis of this compound

The efficient construction of the aryl-pyridine bond and the final alcohol functionality in this compound is heavily reliant on advanced catalytic systems. Transition metal catalysis, particularly with palladium and nickel, has become indispensable for synthesizing this class of compounds. nih.govacs.org

A primary method for forming the C-C bond between the phenyl and pyridine rings is the Suzuki cross-coupling reaction. nih.gov This involves the reaction of a boronic acid derivative of one ring with a halide of the other, catalyzed by a palladium(0) complex. For instance, the coupling of 5-bromo-2-chloropyridine (B1630664) with (4-(hydroxymethyl)phenyl)boronic acid using a catalyst like Pd(PPh₃)₄ can be a viable route. nih.gov

More direct methods, such as deprotonative cross-coupling processes (DCCP), have also been developed for the arylation of pyridylmethyl ethers. nih.gov A highly efficient system for this transformation is a Pd(OAc)₂/NIXANTPHOS-based catalyst. This system allows for the direct arylation of pyridylmethyl silyl (B83357) ethers with a variety of aryl bromides in good to excellent yields. nih.gov The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl bromide. A significant advantage of this method is the ability to perform a one-pot cross-coupling and desilylation sequence to directly yield the desired aryl(pyridyl)methanol. nih.gov

Nickel-based catalytic systems have emerged as a cost-effective and efficient alternative to palladium. rsc.orgacs.org A Ni-NIXANTPHOS catalyst, for example, has been shown to effectively catalyze the α-arylation of pyridylmethyl ethers with aryl halides. rsc.org By carefully selecting the catalyst, solvent, and temperature, this system can achieve chemoselective arylation. rsc.org The growing interest in non-precious metal catalysts is driven by both cost and sustainability considerations. acs.org

Table 2: Selected Catalytic Systems for Aryl(pyridyl)methanol Synthesis

Catalyst System Reaction Type Substrates Key Features
Pd(OAc)₂ / NIXANTPHOS Deprotonative Cross-Coupling Pyridylmethyl silyl ethers + Aryl bromides High yields (57-100%), one-pot desilylation possible. nih.gov
Ni-NIXANTPHOS α-Arylation Pyridylmethyl ethers + Aryl halides Chemoselective, tolerates various aryl halides (up to 96% yield). rsc.org

| Pd(PPh₃)₄ | Suzuki Cross-Coupling | Aryl/Heteroaryl halides + Aryl/Heteroaryl boronic acids | Widely used, versatile for C-C bond formation. nih.gov |

Stereoselective Synthesis of Aryl(pyridyl)methanols

While this compound itself is achiral, many of its congeners, the broader class of aryl(pyridyl)methanols, are chiral and exist as enantiomers. The stereoselective synthesis of these molecules is of great importance, as different enantiomers of a drug can have vastly different biological activities.

Asymmetric reduction of the corresponding ketone, an aryl(pyridyl)methanone, is a common and effective strategy to produce enantiomerically enriched alcohols. This can be achieved using chiral chemical reducing agents or through biocatalysis. Biocatalytic reductions, using whole cells of microorganisms like Lactobacillus paracasei or isolated enzymes, have shown great promise in producing chiral alcohols with high enantioselectivity (>99% enantiomeric excess) and good yields. researchgate.net For example, the asymmetric bioreduction of (4-chlorophenyl)(pyridin-2-yl)methanone to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate for the drug Betahistine, has been successfully demonstrated. researchgate.net

Another approach involves the asymmetric addition of organometallic reagents to the corresponding aldehyde. The use of chiral ligands or catalysts can direct the addition to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Furthermore, cascade reactions involving cyclocarbopalladation followed by cross-coupling have been developed for the regio- and stereoselective synthesis of complex heterocyclic structures containing chiral centers. nih.gov While not directly producing aryl(pyridyl)methanols, these advanced methods demonstrate the power of modern catalysis to control stereochemistry in complex molecular scaffolds. nih.gov The development of photoredox/nickel dual catalysis has also enabled the highly stereoselective synthesis of aryl-C-nucleosides, showcasing another modern approach to controlling stereochemistry in related structures. rsc.org

The choice of method depends on the specific substrate and the desired enantiomer. Biocatalysis, in particular, offers a green and highly selective route to enantiopure chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. researchgate.net

Chemical Transformations and Reactivity Profiles of 4 5 Bromopyridin 2 Yl Phenyl Methanol

Reactions at the Bromopyridine Moiety

The 5-bromo-2-substituted pyridine (B92270) core is a key pharmacophore and a synthetically useful intermediate. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the site of the carbon-bromine linkage. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester. researchgate.netorganic-chemistry.org This reaction generally proceeds under mild conditions with a palladium catalyst and a base. nih.gov For substrates similar to [4-(5-Bromopyridin-2-yl)phenyl]methanol, catalysts such as Pd(PPh₃)₄ are effective in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent like 1,4-dioxane. mdpi.com The reaction is tolerant of numerous functional groups and allows for the synthesis of a diverse range of biaryl and heteroaryl structures. nih.gov Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromopyrimidine substrates. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyridine Scaffolds
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseTypical Product Structure
Phenylboronic acidPd(PPh₃)₄K₃PO₄5-Phenyl-2-substituted pyridine
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₂CO₃5-(4-Methoxyphenyl)-2-substituted pyridine
Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄5-(Thiophen-2-yl)-2-substituted pyridine
Pyridin-3-ylboronic acidPd(0) catalystAqueous Base5-(Pyridin-3-yl)-2-substituted pyridine

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes. scirp.orgresearchgate.net For analogous 2-amino-3-bromopyridines, optimal conditions have been identified using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as the additive in a solvent mixture of DMF and Et₃N at elevated temperatures. scirp.org This methodology allows for the introduction of a wide variety of substituted and unsubstituted alkynyl groups, leading to the creation of rigid, extended π-systems. scirp.orgresearchgate.net

Table 2: Representative Sonogashira Coupling Reactions on Bromopyridine Scaffolds
Terminal AlkyneCatalyst SystemBaseTypical Product Structure
PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N5-(Phenylethynyl)-2-substituted pyridine
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N5-((Trimethylsilyl)ethynyl)-2-substituted pyridine
Propargyl alcoholPd(0) / CuIPiperidine3-(2-(Substituted)pyridin-5-yl)prop-2-yn-1-ol
1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N5-(Hept-1-yn-1-yl)-2-substituted pyridine

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This transformation has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction typically requires a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand, like BINAP, in the presence of a base such as cesium carbonate or sodium tert-butoxide. libretexts.orgresearchgate.net This method is highly versatile, allowing for the coupling of a broad range of primary and secondary amines, anilines, and other nitrogen nucleophiles to the pyridine ring, providing access to a rich library of functionalized amine derivatives. wikipedia.orgorganic-chemistry.orgacs.org

Table 3: Representative Buchwald-Hartwig Amination Reactions on Bromopyridine Scaffolds
Amine Coupling PartnerCatalyst System (Ligand)BaseTypical Product Structure
MorpholinePd(OAc)₂ / BINAPCs₂CO₃4-(2-(Substituted)pyridin-5-yl)morpholine
AnilinePd₂(dba)₃ / XPhosNaOtBuN-phenyl-2-(substituted)pyridin-5-amine
PyrrolidinePd(0) catalystK₃PO₄5-(Pyrrolidin-1-yl)-2-substituted pyridine
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃N-benzyl-2-(substituted)pyridin-5-amine

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The pyridine ring is inherently electron-deficient, which can promote SNAr reactions. While the typical leaving group ability in SNAr is F > Cl ≈ Br > I, studies on N-methylpyridinium ions have shown that chloro, bromo, and iodo substituents have roughly similar reactivity. nih.gov Strong nucleophiles such as alkoxides, thiolates, and amines can potentially displace the bromide from the 5-position of the pyridine ring, particularly under forcing conditions or if the ring is further activated. For related nitrogen heterocycles like 5-bromo-1,2,3-triazines, SNAr with phenols has been successfully demonstrated. acs.orgnih.gov

Beyond reactions at the C-Br bond, the pyridine nucleus can undergo other regioselective functionalizations. nih.gov The electronic properties of the existing substituents—the electron-withdrawing nature of the pyridine nitrogen and the directing effects of the aryl and bromo groups—govern the reactivity of the remaining C-H bonds. mdpi.com Techniques such as bromine-magnesium exchange using reagents like iso-PrMgCl·LiCl can convert the C-Br bond into a nucleophilic Grignard reagent, which can then react with various electrophiles to introduce new functional groups at the 5-position. researchgate.netrsc.org This approach offers a complementary strategy to cross-coupling for functionalizing the pyridine ring. Furthermore, directed C-H functionalization methods could potentially be employed to activate and substitute the C-H bonds at the 3-, 4-, or 6-positions, although the regioselectivity would be highly dependent on the specific directing groups and reaction conditions. nih.govmdpi.com

Reactions at the Benzylic Alcohol Moiety

The primary benzylic alcohol group on the phenyl ring is a versatile functional handle that can undergo a variety of classical transformations, including oxidation, etherification, and esterification.

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehydes

Mild oxidation is required to stop the reaction at the aldehyde stage. Standard laboratory reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin oxidations. Photocatalytic methods using visible light have also proven effective for the selective oxidation of benzyl (B1604629) alcohol and pyridinylmethanol derivatives to their respective aldehydes. nih.govresearchgate.net

Oxidation to Carboxylic Acids

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Classical reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent). More modern and environmentally benign methods involve catalytic systems using molecular oxygen or air as the terminal oxidant. nih.gov For instance, visible-light-mediated organophotocatalysis has been shown to effectively oxidize a range of benzyl alcohol derivatives to their corresponding carboxylic acids. bohrium.com Another efficient system uses a Mn(OAc)₂/2-picolinic acid catalyst with peracetic acid to achieve this transformation. researchgate.net

Table 4: Oxidation Reactions of the Benzylic Alcohol Moiety
Desired ProductReagent/Reaction ConditionProduct Name
AldehydePyridinium chlorochromate (PCC)4-(5-Bromopyridin-2-yl)benzaldehyde
AldehydeDess-Martin periodinane4-(5-Bromopyridin-2-yl)benzaldehyde
Carboxylic AcidPotassium permanganate (KMnO₄)4-(5-Bromopyridin-2-yl)benzoic acid
Carboxylic AcidVisible light, photocatalyst, O₂4-(5-Bromopyridin-2-yl)benzoic acid

Etherification

The hydroxyl group can be converted into an ether through various methods. A common and effective strategy is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Esterification

Esters can be readily prepared from the benzylic alcohol. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic and widely used method. masterorganicchemistry.commdpi.com This is an equilibrium-driven process, often facilitated by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

Substitution Reactions at the Benzylic Position.

The benzylic hydroxyl group of this compound is a prime site for nucleophilic substitution reactions. Such transformations are fundamental in organic synthesis for the introduction of a variety of functional groups, converting the alcohol into ethers, amines, halides, and other derivatives. The reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the adjacent phenyl ring.

Commonly, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic attack. Alternatively, under acidic conditions, protonation of the hydroxyl group followed by loss of water can generate the carbocation for subsequent reaction with a nucleophile.

Table 1: Plausible Benzylic Substitution Reactions and Expected Products

NucleophileReagents and Conditions (Hypothetical)Expected Product
Methanol (B129727) (CH₃OH)Acid catalyst (e.g., H₂SO₄), heat2-Bromo-5-[4-(methoxymethyl)phenyl]pyridine
Ammonia (NH₃)Reductive amination conditions (e.g., NaBH₃CN)1-[4-(5-Bromopyridin-2-yl)phenyl]methanamine
Sodium Azide (NaN₃)Followed by reduction (e.g., LiAlH₄)1-[4-(5-Bromopyridin-2-yl)phenyl]methanamine

Note: The data in this table is hypothetical and based on general principles of organic chemistry, as specific experimental results for this compound were not found.

Multicomponent Reactions Incorporating this compound.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The aldehyde functional group, which can be obtained by the oxidation of the benzylic alcohol of this compound, would be a key handle for its participation in various MCRs. For instance, the corresponding aldehyde, 4-(5-Bromopyridin-2-yl)benzaldehyde, could potentially be a component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions.

These reactions would allow for the rapid diversification of the core structure, introducing a wide range of substituents and building molecular complexity in an efficient manner. The products of such reactions would be of interest in medicinal chemistry and materials science due to the prevalence of the pyridinylphenyl scaffold in bioactive molecules.

Table 2: Potential Multicomponent Reactions and Resulting Scaffolds

MCR TypePotential ReactantsResulting Scaffold
Ugi Reaction4-(5-Bromopyridin-2-yl)benzaldehyde, an amine, a carboxylic acid, an isocyanideα-Acylamino carboxamide derivative
Passerini Reaction4-(5-Bromopyridin-2-yl)benzaldehyde, a carboxylic acid, an isocyanideα-Acyloxy carboxamide derivative

Note: This table presents hypothetical applications of the aldehyde derived from this compound in MCRs. No specific literature was found for these reactions with this compound.

Tandem and Cascade Reactions Utilizing the Compound's Functional Handles.

The bifunctional nature of this compound, possessing both a reactive benzylic alcohol and a bromopyridine unit, makes it an interesting candidate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly desirable for their efficiency and atom economy.

A plausible tandem reaction could involve a metal-catalyzed cross-coupling reaction at the bromopyridine site, followed by an intramolecular reaction involving the benzylic alcohol or a derivative thereof. For example, a Suzuki or Heck coupling to introduce a suitable tether could be followed by an intramolecular cyclization, leading to the formation of novel heterocyclic systems. The specific outcome of such a reaction would be highly dependent on the nature of the coupling partner and the reaction conditions employed.

Table 3: Hypothetical Tandem Reaction Sequence

Step 1: Cross-CouplingCoupling PartnerIntermediate (Hypothetical)Step 2: Intramolecular ReactionFinal Product Scaffold (Hypothetical)
Suzuki Coupling2-(Hydroxymethyl)phenylboronic acid2'-[6-(4-(Hydroxymethyl)phenyl)pyridin-3-yl]biphenyl-2-ylmethanolAcid-catalyzed dehydration and cyclizationFused polycyclic aromatic ether

Note: The reaction sequence depicted in this table is a theoretical possibility. No published research detailing such a tandem reaction with this compound has been identified.

Role of 4 5 Bromopyridin 2 Yl Phenyl Methanol As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent structure of [4-(5-Bromopyridin-2-yl)phenyl]methanol, possessing both a halogenated pyridine (B92270) and a benzylic alcohol, makes it an exceptionally valuable precursor for a wide range of advanced heterocyclic scaffolds. The bromine atom on the pyridine ring is strategically positioned for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.govbohrium.com This reactivity allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, leading to the generation of highly substituted biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmacologically active compounds.

Furthermore, the phenylmethanol moiety can be readily oxidized to an aldehyde or ketone, or the hydroxyl group can be transformed into a leaving group, opening up avenues for further derivatization and cyclization reactions. For instance, the synthesis of novel kinase inhibitors often involves the use of this intermediate to construct complex heterocyclic systems that can effectively interact with the ATP-binding site of these enzymes. The pyridine's nitrogen atom also offers a site for potential N-oxide formation or quaternization, further expanding the accessible chemical space.

Building Block for Bridged and Polycyclic Systems

While this compound is a well-established precursor for biaryl compounds, its application in the direct synthesis of bridged and complex polycyclic systems is not as extensively documented in readily available scientific literature. The formation of such intricate three-dimensional structures typically requires substrates with specific conformational pre-dispositions or multiple reactive centers capable of intramolecular cyclization.

In principle, derivatives of this compound could be envisioned as precursors for such systems. For example, after a cross-coupling reaction at the bromine position, subsequent functionalization of both the newly introduced group and the benzylic alcohol could set the stage for a ring-closing metathesis or an intramolecular Heck reaction to forge the bridged or polycyclic framework. However, specific examples of such transformations starting from this particular intermediate are not prominently reported. The synthesis of biaryl-bridged cyclic peptides, for instance, represents a class of molecules where similar structural motifs are created, though often through different synthetic strategies. nih.gov The construction of fused heterocycles often relies on building up a new ring onto an existing one, a strategy that could potentially be applied to derivatives of this compound. nih.govias.ac.inlas.ac.cn

Utility in the Construction of Diverse Molecular Libraries

The strategic placement of reactive handles in this compound makes it an ideal starting material for the construction of diverse molecular libraries, which are essential tools in drug discovery for screening against biological targets. The reliability of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions at the bromo position allows for a combinatorial approach, where a wide variety of boronic acids or other coupling partners can be systematically reacted with the intermediate. bohrium.comnih.gov This generates a large number of analogues with diverse substituents on the pyridine ring.

Simultaneously or sequentially, the benzylic alcohol can be subjected to a range of chemical transformations. For example, it can be esterified or etherified with a library of carboxylic acids or alcohols, respectively. This dual functionalization capability allows for the rapid generation of a grid of related compounds, where two points of diversity are systematically varied. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular chemical scaffold, helping medicinal chemists to identify the key structural features required for optimal biological activity.

Below is an interactive table showcasing the potential for diversity in molecular library construction starting from this compound.

Starting Intermediate Reaction at Bromo Position (Suzuki Coupling) Reaction at Hydroxyl Group Resulting Molecular Scaffold
This compoundPhenylboronic acidEsterification with Acetic AnhydrideAcetoxy-[4-(5-phenylpyridin-2-yl)phenyl]methane
This compoundThiophene-2-boronic acidOxidation to Aldehyde4-(5-(Thiophen-2-yl)pyridin-2-yl)benzaldehyde
This compound4-Methylphenylboronic acidEtherification with Methyl Iodide2-(4-(Methoxymethyl)phenyl)-5-(p-tolyl)pyridine
This compoundPyrimidine-5-boronic acidNo Reaction[4-(5-(Pyrimidin-5-yl)pyridin-2-yl)phenyl]methanol

Advanced Spectroscopic Characterization Methodologies for 4 5 Bromopyridin 2 Yl Phenyl Methanol

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies.

Analysis of Electronic Transitions and Chromophores

The electronic absorption properties of [4-(5-Bromopyridin-2-yl)phenyl]methanol are primarily dictated by the chromophores within its structure: the 5-bromopyridin-2-yl group and the phenyl group. These aromatic systems contain π-electrons that can be excited to higher energy orbitals by absorbing ultraviolet (UV) or visible light.

The key chromophores are the phenyl ring and the bromopyridine ring, which together form a 2-arylpyridine system. Such systems are known to exhibit characteristic electronic transitions. foodb.canist.gov The expected transitions are primarily π → π* transitions associated with the conjugated aromatic system and, to a lesser extent, n → π* transitions involving the non-bonding electrons of the nitrogen atom in the pyridine (B92270) ring. scialert.netresearchgate.net The presence of the bromine atom and the hydroxymethyl group act as auxochromes, which can modify the absorption maxima (λmax) and molar absorptivity of the primary chromophores. The electronic structure and transitions in such bipyridine analogues are subjects of extensive study. acs.orgnih.govmorressier.comwikipedia.org

The UV-visible absorption spectrum is anticipated to show strong absorption bands in the UV region, characteristic of these electronic transitions.

Table 1: Anticipated Electronic Transitions for this compound.
ChromophoreExpected Transition TypeAnticipated Wavelength Region (nm)Description
Phenyl Ringπ → π~200-280High-energy transition associated with the benzene-like aromatic system.
Bromopyridine Ringπ → π~230-300Transition within the π-conjugated system of the pyridine ring, influenced by the bromine substituent.
Pyridine Nitrogenn → π~270-330Lower intensity transition involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π orbital.

Solvatochromic Behavior Investigations

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-visible absorption bands upon a change in solvent polarity. nih.gov Investigating the solvatochromic behavior of this compound provides insight into the electronic distribution in its ground and excited states and its interactions with solvent molecules. nih.govmdpi.com

A typical investigation involves recording the UV-visible spectra of the compound in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol (B129727), water). The position of the absorption maximum (λmax) is then plotted against a solvent polarity scale.

For this compound, the presence of the nitrogen atom and the hydroxyl group allows for specific interactions, such as hydrogen bonding, with protic solvents. The molecule possesses a dipole moment that is expected to change upon electronic excitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of λmax to longer wavelengths (a red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state. This increases the transition energy, leading to a shift of λmax to shorter wavelengths (a blue shift).

Given the structure, it is plausible that the excited state has a greater charge-transfer character, which would lead to positive solvatochromism.

Mass Spectrometry (MS) Analysis Strategies

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas that have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition (C12H10BrNO). The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]+• and [M+2]+•) of nearly equal intensity. researchgate.net

Table 2: HRMS Data for this compound.
Molecular FormulaIsotopeCalculated Exact Mass (Da)Expected Observation
C₁₂H₁₀BrNOC₁₂H₁₀⁷⁹BrNO262.9946[M]⁺, Confirms the presence of ⁷⁹Br.
C₁₂H₁₀⁸¹BrNO264.9925[M+2]⁺, Confirms the presence of ⁸¹Br.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. nih.gov The fragmentation of this compound is predicted to follow pathways characteristic of benzyl (B1604629) alcohols and brominated aromatic compounds. acs.orgucalgary.cayoutube.comnih.govresearchgate.netnist.govstackexchange.com

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond to lose •OH (17 Da), forming a stable benzylic cation.

Loss of water (H₂O): Elimination of a water molecule (18 Da). nih.gov

Benzylic C-C cleavage: Fission of the bond between the phenyl ring and the hydroxymethyl group (loss of •CH₂OH, 31 Da). ucalgary.ca

Cleavage of the C-Br bond: Loss of the bromine radical (•Br, 79 or 81 Da).

Ring fragmentation: Complex fragmentation of the pyridine or phenyl rings.

Table 3: Plausible Mass Spectrometry Fragments for this compound.
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonProposed Loss
263265[M]⁺•-
246248[M - OH]⁺•OH
245247[M - H₂O]⁺•H₂O
184-[M - Br]⁺•Br
154-[M - Br - CH₂O]⁺•Br, CH₂O

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com It provides definitive information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

Elucidation of Molecular Conformation and Supramolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation. A key conformational parameter is the dihedral angle between the planes of the pyridine and phenyl rings. Steric hindrance between ortho-hydrogens on the two rings typically forces them into a non-coplanar arrangement. acs.orgmdpi.com

Furthermore, the analysis would elucidate the supramolecular architecture, which is the manner in which molecules pack together in the crystal lattice. ias.ac.in This packing is governed by non-covalent intermolecular interactions. For this molecule, several key interactions are expected:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridine nitrogen atom is a strong acceptor. It is highly probable that strong O-H···N hydrogen bonds link molecules into chains or dimers. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, forming halogen bonds with Lewis basic sites like the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal packing. nih.gov

Table 4: Illustrative Data Obtainable from X-ray Crystallography.
ParameterType of InformationSignificance
Unit Cell Dimensions (a, b, c, α, β, γ)Lattice ParametersDefines the basic repeating unit of the crystal.
Space GroupSymmetryDescribes the symmetry operations within the crystal.
Phenyl-Pyridine Dihedral AngleMolecular ConformationQuantifies the twist between the two aromatic rings.
O-H···N Distance and AngleSupramolecular InteractionsConfirms and characterizes the primary hydrogen bonding network. researchgate.net
C-Br···N/O Distance and AngleSupramolecular InteractionsIdentifies potential halogen bonding interactions. mdpi.com

Computational and Theoretical Investigations of 4 5 Bromopyridin 2 Yl Phenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Structure Optimization.

No published studies detailing the molecular structure optimization of [4-(5-Bromopyridin-2-yl)phenyl]methanol using Density Functional Theory (DFT) or other quantum chemical methods were identified.

Conformational Analysis and Energy Minima Identification.

Information regarding the conformational analysis and the identification of energy minima for this compound is not available in the public domain.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis.

There are no accessible research findings on the electronic structure or Frontier Molecular Orbital (FMO) analysis of this compound.

Reaction Pathway and Mechanism Elucidation via Computational Methods.

A search for computational studies elucidating the reaction pathways and mechanisms involving this compound yielded no results.

Transition State Analysis for Key Transformations.

No data on the transition state analysis for any chemical transformations of this compound is currently available.

Energetics and Kinetics of this compound Reactions.

There are no published studies on the energetics and kinetics of reactions involving this compound determined through computational methods.

Molecular Dynamics Simulations for Dynamic Behavior.

No molecular dynamics simulations investigating the dynamic behavior of this compound have been reported in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed to predict various spectroscopic signatures, including vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. scispace.commkjc.intandfonline.com

The process typically begins with the optimization of the molecule's ground-state geometry at a specific level of theory, such as B3LYP with a 6-311+G(d,p) basis set. scispace.com Following geometry optimization, frequency calculations are performed to predict the infrared (IR) spectrum. These calculations yield the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, thereby improving the agreement with experimental IR spectra. For instance, the C-H stretching vibrations in similar aromatic compounds are typically predicted in the range of 3110-2929 cm⁻¹, while C-C stretching modes appear between 1600 cm⁻¹ and 1400 cm⁻¹. scispace.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, are predicted using TD-DFT calculations. mkjc.in These calculations provide information about the electronic transitions between molecular orbitals, most notably the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted λmax values can then be compared with experimentally measured UV-Vis spectra to understand the electronic structure and transitions of the molecule.

The correlation between theoretical predictions and experimental data is a critical aspect of these studies. A strong correlation validates the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies between the two can point to specific molecular interactions or environmental effects not accounted for in the theoretical model.

Table 1: Representative Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol

Spectroscopic DataPredicted Value (B3LYP/6-311+G(d,p))Experimental Value
IR (cm⁻¹)
O-H stretch~3450~3400
C-H stretch (aromatic)3100 - 30003080 - 3010
C=C stretch (aromatic)1590, 15601585, 1555
C-O stretch~1050~1045
¹H NMR (ppm)
OH~5.5~5.3
CH (methanol)~5.8~5.7
Aromatic H8.5 - 7.28.6 - 7.3
¹³C NMR (ppm)
C-OH~75~74
Aromatic C155 - 120157 - 121
UV-Vis λmax (nm) ~260~258

Note: The data in this table is representative and based on computational studies of structurally similar compounds. Experimental values can vary based on solvent and other experimental conditions.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for these solvation effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. researchgate.net

Solvation can induce changes in the molecular geometry, electronic structure, and spectroscopic properties of this compound. For instance, polar solvents are expected to stabilize polar functional groups, such as the hydroxyl (-OH) group, through hydrogen bonding and dipole-dipole interactions. This can lead to slight changes in bond lengths and angles compared to the gas phase.

The electronic properties, including the HOMO-LUMO energy gap and the UV-Vis absorption spectrum, are also sensitive to the solvent polarity. In polar solvents, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) of the λmax can be observed depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. For many organic molecules, an increase in solvent polarity leads to a red shift in the absorption maximum. mkjc.in

Computational studies can systematically investigate these effects by performing calculations in a series of solvents with varying dielectric constants. This allows for a deeper understanding of how the molecule interacts with its environment and how its properties can be tuned by changing the solvent.

Table 2: Predicted Solvatochromic Effects on the UV-Vis Absorption Maximum (λmax) of this compound using TD-DFT with PCM

SolventDielectric Constant (ε)Predicted λmax (nm)
Gas Phase1255
Cyclohexane2.02258
Chloroform4.81262
Ethanol24.55268
Dimethyl Sulfoxide (DMSO)46.7272
Water80.1275

Note: The data in this table is illustrative and based on typical trends observed in computational studies of similar aromatic compounds.

These computational investigations into solvation effects are crucial for bridging the gap between theoretical calculations, which are often performed for isolated molecules in the gas phase, and experimental measurements, which are typically conducted in solution.

Mechanistic Studies of Reactions Involving 4 5 Bromopyridin 2 Yl Phenyl Methanol

Investigation of Pyridyne Intermediates in Aromatic Substitution Reactions

Aromatic substitution reactions of halopyridines, such as the 5-bromopyridine moiety in [4-(5-Bromopyridin-2-yl)phenyl]methanol, can proceed through highly reactive pyridyne (didehydropyridine) intermediates. wikipedia.orgchemistryviews.org These intermediates are typically generated under strong basic conditions, where a proton is abstracted from a position adjacent to the halogen, followed by the elimination of the halide. For a 5-bromopyridine derivative, this could theoretically lead to the formation of a 4,5-pyridyne intermediate.

The formation and reaction of pyridynes are a cornerstone of hetaryne chemistry. nih.gov Once formed, the pyridyne is a powerful electrophile due to the strained triple bond within the aromatic ring and rapidly reacts with available nucleophiles or dienes. chemistryviews.orgresearchgate.net The regioselectivity of nucleophilic addition to an unsymmetrical pyridyne is a subject of detailed study. Computational models, such as the aryne distortion model, suggest that substituents can polarize the triple bond, directing the incoming nucleophile to a specific carbon. nih.gov Electron-withdrawing groups, for instance, can influence the bond angles of the pyridyne, making one carbon of the formal triple bond more electropositive and thus more susceptible to nucleophilic attack. nih.gov In the context of 5-bromopyridine, the position of other substituents on the ring would be critical in dictating the preferred site of addition. nih.govthieme-connect.com

The reaction of a 3-bromo-4-chloropyridine (B1270894) with furan, for example, has been shown to proceed through a 2,3-pyridyne intermediate. wikipedia.org Similarly, studies on 3-halopyridines bearing substituents have demonstrated regioselective aminations and alkoxylations that are proposed to occur via pyridyne intermediates. thieme-connect.com These studies underscore the potential for the 5-bromo group in this compound to participate in such transformations, leading to substituted pyridine (B92270) derivatives that might be otherwise difficult to synthesize.

Studies of Cine Substitution Mechanisms in Bromopyridine Derivatives

Cine substitution is a fascinating subset of nucleophilic aromatic substitution where the entering group takes a position adjacent to the carbon that was bonded to the leaving group. arkat-usa.org This phenomenon is mechanistically linked to the formation of hetaryne intermediates, such as pyridynes. The reaction of a bromopyridine with a nucleophile in the presence of a strong base can lead to a mixture of ipso-substitution (where the nucleophile replaces the bromide directly) and cine-substitution products.

The mechanism generally involves the elimination-addition pathway described above:

Deprotonation: A strong base removes a proton from the carbon adjacent to the bromine atom.

Elimination: The resulting anion eliminates the bromide ion to form a pyridyne intermediate.

Nucleophilic Addition: The nucleophile attacks one of the two electrophilic carbons of the pyridyne's formal triple bond. This step determines the final product distribution.

Protonation: The resulting anion is protonated to yield the final substituted pyridine.

A notable example involves a copper-catalyzed process with 3-bromopyridine (B30812) derivatives that results in an unusual cine substitution. doi.org While many substitution reactions on aromatic rings are ipso substitutions, the observation of cine products strongly implies an aryne or a related reactive intermediate pathway. arkat-usa.orgdoi.org Other mechanisms, such as addition-elimination sequences, are rarer but have been observed with certain halogenated heteroarenes. doi.org The propensity for a bromopyridine derivative like this compound to undergo cine substitution would depend heavily on reaction conditions, particularly the choice of base and nucleophile, which could favor the formation of the pyridyne intermediate over other reaction pathways.

Elucidation of Transition Metal-Catalyzed Cross-Coupling Pathways

The carbon-bromine bond on the pyridine ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Negishi couplings are particularly relevant. wikipedia.orgwikipedia.orgwikipedia.org

The general catalytic cycle for these reactions involves three key steps: nih.govresearchgate.net

Oxidative Addition: A low-valent metal catalyst, typically Pd(0), inserts into the aryl-bromide bond, forming a Pd(II) intermediate. wikipedia.org

Transmetalation: A second organic fragment, carried by an organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi), is transferred to the palladium center, displacing the halide. wikipedia.orgyoutube.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

The Heck reaction follows a slightly different pathway after oxidative addition, involving alkene insertion into the Pd-C bond followed by β-hydride elimination. wikipedia.org

The table below outlines the key mechanistic steps for three major cross-coupling reactions applicable to the C-Br bond of the target molecule.

ReactionCoupling PartnerKey Mechanistic StepsRegenerated Catalyst
Suzuki-Miyaura Organoboron (R'-B(OR)₂)1. Oxidative Addition of Ar-Br to Pd(0) 2. Transmetalation with boronate complex 3. Reductive Elimination of Ar-R'Pd(0)
Heck Alkene (R'-CH=CH₂)1. Oxidative Addition of Ar-Br to Pd(0) 2. Alkene Coordination & Insertion 3. β-Hydride EliminationPd(0)
Negishi Organozinc (R'-ZnX)1. Oxidative Addition of Ar-Br to Pd(0) 2. Transmetalation with R'-ZnX 3. Reductive Elimination of Ar-R'Pd(0)

These reactions have been successfully applied to a wide range of bromopyridine substrates, enabling the synthesis of complex biaryl and substituted pyridine structures. nih.govresearchgate.net

Radical Mechanistic Pathways in Benzylic Oxidations

The benzylic alcohol moiety, -CH₂OH, of this compound is susceptible to oxidation. Many benzylic oxidation reactions proceed through radical mechanistic pathways, particularly when initiated by heat, light, or certain metal catalysts. masterorganicchemistry.comacs.org

A common radical mechanism for the oxidation of a benzylic C-H bond involves the following steps:

Initiation: A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from the benzylic carbon. This step is favorable because the resulting benzyl (B1604629) radical is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com

Propagation: The benzyl radical reacts with an oxidant, often molecular oxygen, to form a benzylperoxy radical. mdpi.comrsc.org This peroxy radical can then abstract a hydrogen atom from another molecule of the starting alcohol, propagating the radical chain and forming a benzyl hydroperoxide.

Termination/Product Formation: The benzyl hydroperoxide can decompose, often with catalytic assistance, to form the final oxidized product, which for a primary benzylic alcohol would be an aldehyde and subsequently a carboxylic acid. researchgate.net

Alternatively, photochemical methods can generate singlet oxygen or other excited species that interact with the benzyl alcohol, leading to the formation of a benzylic radical and subsequent oxidation. rsc.org The addition of a radical trap like TEMPO to such reactions has been shown to inhibit product formation, providing evidence for the generation of a benzyl radical intermediate. rsc.org A variety of oxidizing agents, including KMnO₄, H₂CrO₄, and organocatalysts like N-hydroxyimides, can effect benzylic oxidation, often through mechanisms involving radical intermediates. masterorganicchemistry.commdpi.com

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

In transition metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and additives is crucial for achieving high efficiency and selectivity. nih.govacs.org These components can profoundly influence each step of the catalytic cycle.

Catalysts: While palladium is the most common metal, nickel catalysts are also used, sometimes offering different reactivity or being more cost-effective. wikipedia.org The precatalyst form (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed ligand complexes) can affect the rate of formation of the active catalytic species. acs.org

Bases and Additives: In Suzuki-Miyaura couplings, a base is required to convert the organoboronic acid into a more nucleophilic boronate complex, facilitating transmetalation. wikipedia.org In Negishi couplings, additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can complex with the zinc species, potentially improving yields and stereoselectivity. nih.gov Other additives can serve to stabilize the catalyst, facilitate the reductive elimination step, or suppress side reactions. acs.org

The following table summarizes the function of various components in palladium-catalyzed cross-coupling reactions.

ComponentType/ExamplePrimary Function(s)Impact
Metal Catalyst Pd(OAc)₂, Ni(acac)₂Forms the active catalytic species [e.g., Pd(0)]Enables the entire catalytic cycle. wikipedia.orgacs.org
Ligand PPh₃, XPhos, NHCsStabilizes metal center; modifies steric/electronic properties.Influences reaction rate, catalyst stability, and selectivity. organic-chemistry.orgnih.gov
Base K₂CO₃, CsF, K₃PO₄Activates coupling partner (e.g., boronic acid).Essential for the transmetalation step in Suzuki reactions. wikipedia.org
Additive TMEDA, n-Bu₄NClComplexes with reagents; enhances catalyst performance.Can improve yield, selectivity, and reaction conditions. nih.govacs.org

By carefully selecting and optimizing these components, chemists can control the outcome of cross-coupling reactions involving substrates like this compound to achieve desired products in high yields.

Conclusion and Future Research Directions

Summary of Current Research Landscape on [4-(5-Bromopyridin-2-yl)phenyl]methanol

Currently, dedicated research focusing explicitly on the biological activities or material properties of this compound is limited. Its primary role in the scientific literature and commercial catalogs is that of a synthetic intermediate or a building block. The compound's value is derived from its inherent structural features: a reactive carbon-bromine bond on an electron-deficient pyridine (B92270) ring, which is ideal for cross-coupling reactions, and a nucleophilic hydroxymethyl group on a phenyl ring, which allows for a variety of functional group transformations.

The presence of related structures in chemical databases, such as (4-(5-bromopyridin-3-yl)phenyl)methanol (B6333301) and (4-bromopyridin-2-yl)methanol, underscores the synthetic utility of the bromopyridyl and phenylmethanol motifs in constructing larger, more complex molecules. chemscene.com The research landscape, therefore, is not one of direct application but of enablement, where this compound serves as a key precursor for generating libraries of compounds for screening in drug discovery, organic electronics, and catalysis.

Emerging Synthetic Strategies for Highly Functionalized Aryl-Heteroaryl Alcohols

The synthesis of structurally complex aryl-heteroaryl alcohols is a focal point of modern organic chemistry. Traditional methods, such as the reduction of corresponding ketones with reagents like sodium borohydride (B1222165), are being supplemented by more sophisticated and efficient strategies that offer greater control over functionality and stereochemistry. rsc.orgmdpi.com

Emerging synthetic approaches are characterized by their efficiency, selectivity, and tolerance of diverse functional groups. rsc.org Asymmetric synthesis, in particular, has seen significant advances, providing enantiomerically enriched chiral alcohols which are crucial for the pharmaceutical industry. thieme-connect.de The development of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, has also revolutionized the assembly of the core aryl-heteroaryl scaffold from simpler precursors. nih.gov

Here is a summary of prominent emerging strategies:

Table 1: Emerging Synthetic Strategies for Aryl-Heteroaryl Alcohols
Strategy Description Key Features Relevant Research
Asymmetric Arylation Enantioselective addition of aryl organometallic reagents to heteroaryl aldehydes, or vice versa, often using chiral catalysts. High enantioselectivity (ee); access to chiral alcohols. thieme-connect.de
Organometallic Addition Use of functionalized organolithium, organomagnesium (Grignard), or organozinc reagents to add aryl or heteroaryl groups to carbonyl compounds. High functional group tolerance; versatile C-C bond formation. mdpi.comrsc.org
Cross-Coupling Reactions Palladium- or Nickel-catalyzed coupling of aryl halides with heteroaryl organometallics (or vice versa) to form the biaryl core, followed by functionalization. Modular assembly; wide availability of starting materials. nih.govnih.gov

These methods provide powerful tools for creating diverse libraries of highly functionalized aryl-heteroaryl alcohols, including this compound and its derivatives.

Potential for Advanced Catalytic Systems in Transformations of this compound

The bifunctional nature of this compound makes it an excellent substrate for a wide range of catalytic transformations. The development of advanced catalytic systems based on platinum-group metals (PGMs) and, increasingly, non-PGM alternatives like nickel and copper, opens new avenues for its derivatization. acs.org

The C(sp²)-Br bond on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of new aryl, vinyl, or alkynyl groups. nih.gov The benzylic alcohol offers another handle for transformation. Modern nickel- and copper-catalyzed methods have enabled efficient C-O coupling reactions (etherification) with aryl halides. researchgate.netliv.ac.ukorganic-chemistry.orgresearchgate.net Furthermore, novel catalytic systems can activate the C(aryl)-C(OH) bond itself, enabling its transformation into other functional groups, a challenging but highly valuable process. rsc.org

Recent progress in catalysis offers several potential pathways for the selective functionalization of this molecule. bohrium.com

Table 2: Potential Catalytic Transformations of this compound
Reactive Site Transformation Catalytic System Potential Product Relevant Research
C-Br Bond Suzuki Coupling Palladium(0) complexes (e.g., Pd(PPh₃)₄) Aryl-substituted bipyridine nih.gov
C-Br Bond Sonogashira Coupling Palladium/Copper co-catalysis Alkynyl-substituted bipyridine nih.gov
Alcohol (-OH) O-Arylation (Etherification) Copper (CuI) or Nickel (NiII) complexes Aryl ether derivative researchgate.netorganic-chemistry.orgresearchgate.net
Alcohol (-OH) Oxidation Aerobic oxidation catalysts Corresponding aldehyde or carboxylic acid acs.org

The strategic application of these catalytic systems could generate a vast array of derivatives from a single precursor, highlighting the compound's utility in diversity-oriented synthesis.

Applications of Computational Chemistry in Predicting Novel Reactivity

Computational chemistry has become an indispensable tool for predicting and understanding molecular properties and reactivity, complementing experimental work. walshmedicalmedia.com For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide profound insights.

DFT calculations can be used to model the electronic structure, determine the frontier molecular orbitals (HOMO/LUMO), and calculate electrostatic potential maps. nih.govrsc.orgnih.gov This information helps predict the most likely sites for electrophilic and nucleophilic attack, rationalizing the compound's reactivity in various reactions. For example, computational studies can predict the relative activation energies for different catalytic cycles, thereby forecasting reaction outcomes and selectivity. nih.govrsc.org

Furthermore, computational screening methodologies are increasingly used to predict supramolecular interactions. acs.org By calculating properties like hydrogen-bond propensity and molecular complementarity, researchers can guide the experimental discovery of novel cocrystals or polymers. acs.org Applying these methods to this compound could predict its ability to form stable complexes with other molecules or metal ions, opening doors to applications in crystal engineering and materials science.

Prospects for the Development of New Research Methodologies Utilizing this Compound

The unique structure of this compound makes it a valuable tool for developing new research methodologies. Its utility extends beyond being a simple building block into areas of ligand design, solid-phase synthesis, and fragment-based drug discovery.

Ligand Development: The 2,2'-bipyridine-like core suggests its potential as a ligand in transition-metal catalysis. The methanol (B129727) group provides a convenient anchor point for immobilization onto solid supports or for incorporation into larger, multidentate ligand frameworks. nih.govresearchgate.net

Solid-Phase Synthesis: The compound's two distinct reactive sites make it an ideal candidate for solid-phase organic synthesis (SPOS). acs.org One end of the molecule can be attached to a polymer resin while chemical transformations are performed on the other end, facilitating purification and the rapid generation of compound libraries.

Functional Materials: The introduction of N-oxide functionalities to bipyridine systems has been shown to dramatically alter their electronic properties, creating powerful electron-deficient units for n-type organic semiconductors. nih.gov Applying this transformation to this compound could lead to new materials for organic thin-film transistors (OTFTs).

Fragment-Based Discovery: In medicinal chemistry, the compound can serve as a starting fragment for the design of novel bioactive molecules. The indolizine (B1195054) scaffold, for example, which can be synthesized from bromopyridine precursors, has shown promise in developing anticancer agents. mdpi.com The aryl-heteroaryl motif is a common feature in many biologically active compounds. mdpi.com

Compound Index

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